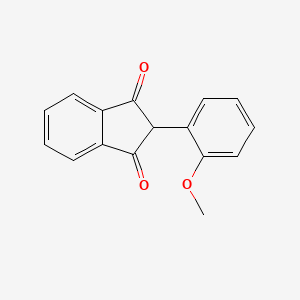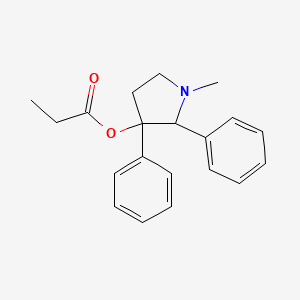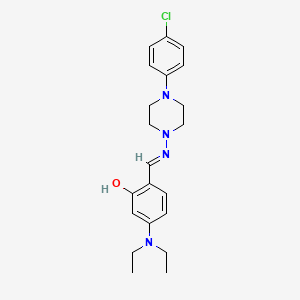
N'~1~,N'~3~-di(propan-2-ylidene)benzene-1,3-dicarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’~1~,N’~3~-di(propan-2-ylidene)benzene-1,3-dicarbohydrazide is a compound that belongs to the class of aroylhydrazones. These compounds are known for their potential to form stable complexes with various metal ions, making them valuable in coordination chemistry. The compound is formed by the condensation of acetone with isophthalohydrazide, resulting in a Schiff base that can act as a ligand in metal coordination complexes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~3~-di(propan-2-ylidene)benzene-1,3-dicarbohydrazide typically involves the reaction of isophthalohydrazide with acetone. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the condensation reaction, leading to the formation of the desired Schiff base .
Industrial Production Methods
While specific industrial production methods for N’~1~,N’~3~-di(propan-2-ylidene)benzene-1,3-dicarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
N’~1~,N’~3~-di(propan-2-ylidene)benzene-1,3-dicarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the original hydrazide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can regenerate the original hydrazide. Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
科学研究应用
N’~1~,N’~3~-di(propan-2-ylidene)benzene-1,3-dicarbohydrazide has several applications in scientific research:
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of metal-based drugs.
相似化合物的比较
Similar Compounds
N’~1~,N’~3~-di(propan-2-ylidene)isophthalohydrazide: Similar in structure but with different substituents on the aromatic ring.
N’~1~,N’~3~,N’~5~-tri(propan-2-ylidene)benzene-1,3,5-tricarbohydrazide: A tripodal aroylhydrazone Schiff base with three hydrazone groups.
Uniqueness
N’~1~,N’~3~-di(propan-2-ylidene)benzene-1,3-dicarbohydrazide is unique due to its specific structure, which allows it to form stable complexes with a variety of metal ions. This makes it particularly valuable in coordination chemistry and materials science. Its ability to act as a versatile ligand sets it apart from other similar compounds, providing unique opportunities for research and application .
属性
分子式 |
C14H18N4O2 |
|---|---|
分子量 |
274.32 g/mol |
IUPAC 名称 |
1-N,3-N-bis(propan-2-ylideneamino)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C14H18N4O2/c1-9(2)15-17-13(19)11-6-5-7-12(8-11)14(20)18-16-10(3)4/h5-8H,1-4H3,(H,17,19)(H,18,20) |
InChI 键 |
WCMOUKYTJBDRQY-UHFFFAOYSA-N |
规范 SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)C(=O)NN=C(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,3-dihydro-4H-benzo[h]chromen-4-one](/img/structure/B12000560.png)
![4-amino-3-[(E)-phenyldiazenyl]-1-naphthalenesulfonic acid](/img/structure/B12000565.png)
![4-(4-bromophenyl)-N-[(E)-(2,4-dimethoxyphenyl)methylidene]-1,3-thiazol-2-amine](/img/structure/B12000568.png)

![2-(4-Bromophenyl)-7,9-dichloro-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B12000576.png)






